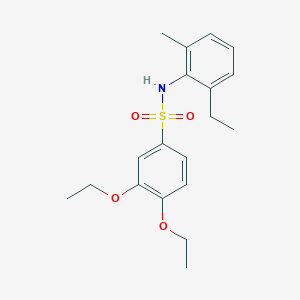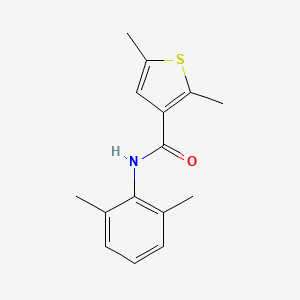
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide, also known as DMPT, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPT is a member of the thiophene family, which is known for its diverse chemical and biological properties. In
作用機序
The mechanism of action of N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide is not fully understood, but it is believed to involve the modulation of ion channels in the brain. N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has been shown to increase the activity of GABA-A receptors, which are known to play a key role in the regulation of neuronal excitability. N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide can inhibit the growth of cancer cells by inducing apoptosis. N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has also been shown to increase the activity of GABA-A receptors, which can lead to sedation and anxiolysis. In addition, N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has been shown to inhibit the activity of voltage-gated sodium channels, which can lead to a reduction in neuronal excitability.
実験室実験の利点と制限
One of the main advantages of N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide for lab experiments is its ability to modulate the activity of ion channels in the brain. This makes it a useful tool for studying the role of ion channels in various physiological processes. However, one limitation of N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in vivo.
将来の方向性
There are many potential future directions for research on N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide. One area of interest is in the development of N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide-based therapies for neurological and psychiatric disorders. N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has also shown potential as a tool for studying the role of ion channels in cancer cells. Finally, further research is needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide and its potential applications in various areas of scientific research.
合成法
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,6-dimethylphenylmagnesium bromide with 2-bromo-5-methylthiophene to form 2,6-dimethylphenyl-2-thienyl ketone. The second step involves the reaction of the ketone with hydroxylamine hydrochloride to form the corresponding oxime. Finally, the oxime is reacted with acetic anhydride to form N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide.
科学的研究の応用
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has shown potential applications in various areas of scientific research. One of the most promising applications is in the field of neuroscience, where N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has been shown to modulate the activity of ion channels in the brain. N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-9-6-5-7-10(2)14(9)16-15(17)13-8-11(3)18-12(13)4/h5-8H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWKOHKVBBKKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(SC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457974.png)
![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)
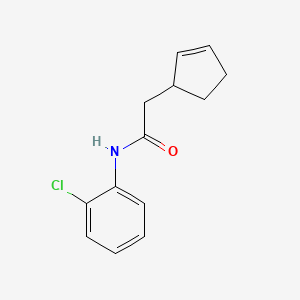
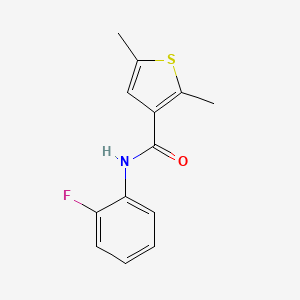
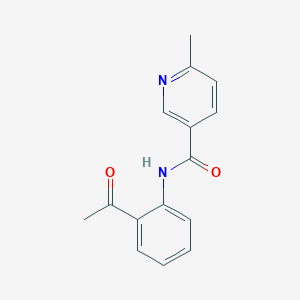
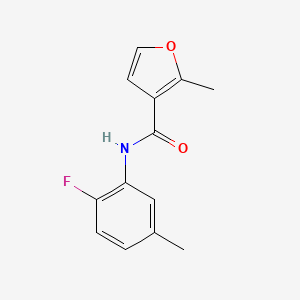
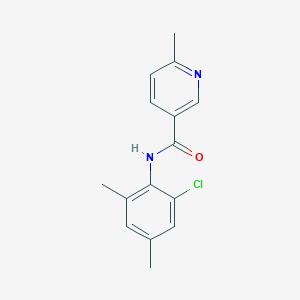
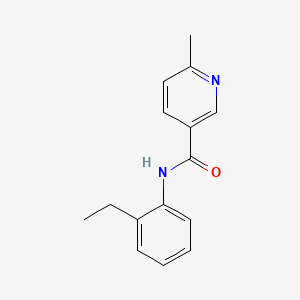
![1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458046.png)
![[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7458052.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7458054.png)
